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Compound of Interest

Compound Name: Methyl tosylcarbamate

Cat. No.: B133023 Get Quote

For researchers, scientists, and drug development professionals, achieving high

stereoselectivity is a cornerstone of modern organic synthesis. The N-tosylcarbamate

functional group, including methyl tosylcarbamate, represents a versatile synthon in

stereoselective transformations. This guide provides an objective comparison of the

performance of N-tosylcarbamates and related derivatives in key asymmetric reactions,

supported by experimental data.

While direct catalytic asymmetric reactions utilizing isolated methyl tosylcarbamate are not

extensively documented, its role and the stereochemical outcomes can be effectively assessed

through reactions where it is generated in situ from tosyl isocyanate and an alcohol, and

through the use of closely related N-tosyloxycarbamates. This guide will explore its utility in

palladium-catalyzed allylic aminations and rhodium-catalyzed aziridinations, and compare its

potential with established stereoselective methods like the Sharpless Asymmetric

Aminohydroxylation.

Palladium-Catalyzed Allylic Amination
A powerful strategy for forming chiral allylic amines involves the reaction of allylic alcohols with

tosyl isocyanate, which generates an N-tosylcarbamate intermediate in situ. This intermediate

then undergoes a palladium(II)-catalyzed allylic substitution. This approach has demonstrated

high regio- and stereoselectivity, predominantly yielding (E)-allylic amines.
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Entry
Allylic
Alcohol
Substrate

Catalyst Solvent Yield (%) Product Ref.

1
Cinnamyl

alcohol
Pd(OAc)₂ THF 95

N-Tosyl-

(E)-

cinnamyla

mine

[1]

2
(E)-2-

Hexen-1-ol
Pd(OAc)₂ THF 91

N-Tosyl-

(E,E)-2,4-

hexadien-

1-amine

[1]

3
1-Penten-

3-ol
Pd(OAc)₂ THF 89

N-Tosyl-

(E)-1-

penten-3-

amine

[1]

Experimental Protocol: General Procedure for Pd(II)-Catalyzed N-Tosyl Allylic Amination[1]

To a solution of the allylic alcohol (1.0 mmol) in dry THF (5 mL) is added tosyl isocyanate (1.2

mmol) at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes.

Then, a catalytic amount of Pd(OAc)₂ (0.05 mmol) is added, and the reaction mixture is stirred

at 60 °C until the starting material is consumed (monitored by TLC). The solvent is removed

under reduced pressure, and the residue is purified by column chromatography on silica gel to

afford the corresponding N-tosyl allylic amine.

Rhodium-Catalyzed Intramolecular Aziridination and
C-H Insertion
N-tosyloxycarbamates, which are derivatives of N-tosylcarbamates, serve as effective

precursors for rhodium nitrenes. These reactive intermediates can undergo intramolecular C-H

insertion or aziridination reactions to form valuable heterocyclic products with a high degree of

stereospecificity. The reactions proceed at room temperature and avoid the need for harsh

oxidants.[2]
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Data Presentation: Stereoselectivity in Rhodium-Catalyzed Reactions of N-Tosyloxycarbamates

Entry Substrate Catalyst Product Yield (%)
Diastereo
meric
Ratio

Ref.

1

Allylic N-

tosyloxycar

bamate

Rh₂(OAc)₄
Bicyclic

aziridine
85 >99:1 [2]

2

Saturated

N-

tosyloxycar

bamate

Rh₂(OAc)₄
Oxazolidin

one
90

(Stereospe

cific)
[2]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular

Aziridination[2]

To a solution of the allylic N-tosyloxycarbamate (0.5 mmol) in dichloromethane (5 mL) is added

Rh₂(OAc)₄ (0.01 mmol) and an excess of K₂CO₃ (1.5 mmol). The mixture is stirred at room

temperature under a nitrogen atmosphere for 1-3 hours. The reaction mixture is then filtered,

and the solvent is evaporated. The crude product is purified by flash chromatography on silica

gel to yield the pure aziridine.

Comparison with Sharpless Asymmetric
Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a benchmark for the stereoselective

synthesis of 1,2-amino alcohols from alkenes.[3][4][5] This reaction utilizes a chiral ligand to

induce enantioselectivity and can employ various nitrogen sources, including carbamates.

Comparing the N-tosylcarbamate approach to the Sharpless AA provides context for its

potential in asymmetric synthesis.
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Isocyanate

(forms N-

Tosylcarbama

te)

Allylic Alcohol
Substrate/Cat

alyst

Not typically
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ve without

chiral ligands

High regio-

and
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ctivity for (E)-

amines

Rh-Catalyzed

Aziridination

N-

Tosyloxycarb

amate

Internal

Alkene
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(Stereospecifi

c)

Forms chiral
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with high
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Sharpless AA

N-
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Various
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addition
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General Workflow for in situ N-Tosylcarbamate Reactions
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Caption: In situ formation and reaction of N-tosylcarbamate.

Simplified Catalytic Cycle for Rh-Nitrene Formation
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Caption: Rhodium-catalyzed nitrene formation and aziridination.

Role of Carbamate Group in Stereoselective Reactions
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Caption: Diverse roles of the carbamate functional group.

Conclusion
While methyl tosylcarbamate itself is not a widely isolated reagent for asymmetric reactions,

the broader class of N-tosylcarbamates and their derivatives are valuable tools for achieving

high stereoselectivity. Their ability to be generated in situ for reactions like palladium-catalyzed

allylic aminations offers a direct route to stereodefined products. Furthermore, as precursors to

rhodium nitrenes, they enable highly stereospecific intramolecular aziridinations and C-H

insertions. When compared to established methods like the Sharpless Asymmetric

Aminohydroxylation, which relies on chiral ligands for enantiocontrol, the stereoselectivity in N-

tosylcarbamate reactions is often dictated by the substrate and catalyst, leading to high

diastereoselectivity. The choice of method will ultimately depend on the desired product and the

specific stereochemical challenge at hand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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